molecular formula C8H6N4O B12842243 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile CAS No. 57005-62-6

5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile

Cat. No.: B12842243
CAS No.: 57005-62-6
M. Wt: 174.16 g/mol
InChI Key: IYJMZYHPDQHTPW-UHFFFAOYSA-N
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Description

5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile: is an organic compound with the molecular formula C8H6N4O and a molecular weight of 174.16 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with ethyl, hydroxyl, and dicarbonitrile groups. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of ethyl-substituted precursors with nitrile groups in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in scientific research .

Comparison with Similar Compounds

  • 5-Ethyl-6-methoxypyrazine-2,3-dicarbonitrile
  • 5-Ethyl-6-chloropyrazine-2,3-dicarbonitrile
  • 5-Ethyl-6-aminopyrazine-2,3-dicarbonitrile

Comparison: Compared to its analogs, 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility in polar solvents and increases its potential for hydrogen bonding, making it a valuable compound in various applications .

Properties

CAS No.

57005-62-6

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

5-ethyl-6-oxo-1H-pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C8H6N4O/c1-2-5-8(13)12-7(4-10)6(3-9)11-5/h2H2,1H3,(H,12,13)

InChI Key

IYJMZYHPDQHTPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(NC1=O)C#N)C#N

Origin of Product

United States

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